molecular formula C12H13N3S B1269973 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 423741-70-2

4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1269973
M. Wt: 231.32 g/mol
InChI Key: BOKMEJQLNQDLIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, often involves cyclization reactions, starting from thiosemicarbazides or hydrazine derivatives. For instance, the cyclisation of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions has been demonstrated to produce the basic nucleus for similar triazole-thiol compounds (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular geometry, vibrational frequencies, and chemical shift values of triazole derivatives can be determined using spectroscopic methods and theoretical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These analyses provide insights into the conformational flexibility and electronic structures of the compounds, aiding in the understanding of their reactivity and properties (Karakurt et al., 2010).

Chemical Reactions and Properties

Triazole-thiols participate in various chemical reactions, including alkylation and aminomethylation, due to the active sites present in their structure. These reactions are influenced by the nature of the substituents on the triazole ring, which can lead to the synthesis of novel compounds with potential biological activities (Hakobyan et al., 2017).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Schiff Bases : This compound has been used to synthesize Schiff base derivatives, which are characterized using spectroscopic methods (Mobinikhaledi et al., 2010).
  • Derivatives with Antitumor Activity : Derivatives of 1,2,4-triazole-3-thiols, including the mentioned compound, have been studied for their potential antitumor activity (Kaldrikyan et al., 2013).

Corrosion Inhibition

  • Corrosion Protection of Mild Steel : The compound has been investigated for its ability to inhibit mild steel corrosion in acidic solutions, showing increased inhibition efficiencies with concentration (Orhan et al., 2012).

Biological and Chemical Properties

  • DNA Methylation Inhibitors : Derivatives of this compound have been explored for their potential as DNA methylation inhibitors, which could have implications in cancer treatment (Hakobyan et al., 2017).
  • Antimicrobial Activities : Studies have also explored the antimicrobial properties of various derivatives of 1,2,4-triazole-3-thiols (Bayrak et al., 2009).

Material Science

  • Physical and Chemical Properties Studies : Investigations into the physical and chemical properties of new derivatives of 1,2,4-triazole-3-thiols have been conducted, which is crucial for their potential applications in various fields (Khilkovets, 2021).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-(2-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKMEJQLNQDLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351585
Record name 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

423741-70-2
Record name 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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